PHM-27 (human)

説明

特性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBIOQUUAYXLJJ-WZUUGAJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H214N34O40S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2985.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the PHM-27 (human) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone belonging to the secretin/glucagon superfamily. In humans, PHM-27 and the related neuropeptide Vasoactive Intestinal Peptide (VIP) are encoded by the same precursor gene and are produced through post-translational processing.[1][2] While sharing significant sequence homology with VIP, PHM-27 exhibits a distinct receptor interaction profile, thereby eliciting a unique spectrum of physiological responses. This technical guide provides a comprehensive overview of the PHM-27 signaling pathway, focusing on its molecular interactions, downstream signaling cascades, and the experimental methodologies used for its characterization. A key and somewhat unexpected finding is the potent agonism of PHM-27 at the human calcitonin receptor, a discovery that opens new avenues for research and therapeutic development.

Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions

The signaling actions of PHM-27 are initiated by its binding to specific G protein-coupled receptors (GPCRs). While it interacts with the VIP receptors (VPAC1 and VPAC2) and the PACAP receptor (PAC1), its affinity for these is markedly lower than that of their primary ligands. In contrast, PHM-27 is a potent agonist of the human calcitonin receptor (hCTR). The following tables summarize the available quantitative data for PHM-27 and related endogenous ligands.

| Ligand | Receptor | Parameter | Value | Species | Reference |

| PHM-27 | Calcitonin Receptor (hCTR) | EC50 | 11 nM | Human | [3] |

| VIP | VPAC1 Receptor | EC50 | ~7.6 nM | Human | [3] |

| PACAP-27 | VPAC1 Receptor | EC50 | ~10 nM | Human | [3] |

| PHM-27 | VPAC1 Receptor | Activity | No stimulation at 10 nM | Human | [3] |

Core Signaling Pathways

PHM-27, through its interaction with various receptors, activates multiple intracellular signaling cascades. The primary pathways involve the activation of Gs and Gq proteins, leading to the production of second messengers such as cyclic AMP (cAMP) and inositol trisphosphate (IP3)/diacylglycerol (DAG).

Calcitonin Receptor (CTR) Signaling

The human calcitonin receptor is a class B GPCR that couples to both Gs and Gq proteins.[4][5] Activation by PHM-27 initiates the following cascades:

-

Gs-cAMP-PKA Pathway: Upon Gs activation, adenylyl cyclase (AC) is stimulated, leading to the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, regulating gene expression and cellular function.[4][5]

-

Gq-PLC-PKC Pathway: Gq activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC).[4][6]

Caption: Calcitonin Receptor Signaling Pathway.

VPAC1, VPAC2, and PAC1 Receptor Signaling

Although PHM-27 is a weak agonist at these receptors, understanding their signaling is crucial for contextualizing its potential physiological roles. These receptors are primarily coupled to Gs, leading to cAMP production. However, they can also couple to Gq and other G proteins, resulting in more complex signaling networks.

-

VPAC1 Receptor: Primarily signals through Gs to activate the adenylyl cyclase/cAMP/PKA pathway. It can also couple to Gq to activate the PLC/PKC pathway.[7]

-

VPAC2 Receptor: Predominantly couples to Gs, leading to robust cAMP production.[7]

-

PAC1 Receptor: Shows promiscuous G protein coupling, activating both Gs (adenylyl cyclase) and Gq (phospholipase C) pathways.[8]

Caption: VPAC and PAC1 Receptor Signaling Overview.

Experimental Protocols

Characterization of the PHM-27 signaling pathway relies on a variety of established biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of PHM-27 for its receptors.

Objective: To quantify the interaction between a radiolabeled ligand and a receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells).

-

Radioligand (e.g., [125I]-VIP or [125I]-Calcitonin).

-

Unlabeled PHM-27 and other competing ligands.

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine cell membranes, radioligand at a fixed concentration (typically below its Kd), and varying concentrations of unlabeled PHM-27.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) can be determined and converted to a Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This functional assay measures the ability of PHM-27 to stimulate Gs-coupled receptors and induce cAMP production.

Objective: To quantify intracellular cAMP levels in response to receptor activation.

Materials:

-

Whole cells expressing the receptor of interest.

-

PHM-27 and other test compounds.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well plate and grow to the desired confluency.

-

Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate.

-

Stimulation: Add varying concentrations of PHM-27 to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the assay kit protocol to release intracellular cAMP.

-

cAMP Detection: Add the detection reagents from the kit and incubate as instructed.

-

Measurement: Read the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample readings to cAMP concentrations and plot against the logarithm of the PHM-27 concentration to determine the EC50.

Inositol Phosphate (IP) Accumulation Assay

This assay is used to measure the activation of Gq-coupled receptors by quantifying the production of inositol phosphates.

Objective: To measure the accumulation of intracellular inositol phosphates following receptor stimulation.

Materials:

-

Whole cells expressing the receptor of interest.

-

[3H]-myo-inositol.

-

PHM-27 and other test compounds.

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Perchloric acid.

-

Anion exchange chromatography columns.

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling: Incubate cells with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl.

-

Stimulation: Add varying concentrations of PHM-27 and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction by adding ice-cold perchloric acid.

-

Separation: Neutralize the extracts and apply them to anion exchange columns. Elute the different inositol phosphates with a stepwise gradient of ammonium formate/formic acid.

-

Quantification: Collect the fractions and measure the radioactivity using a scintillation counter.

-

Data Analysis: Sum the counts for the total inositol phosphates and plot against the logarithm of the PHM-27 concentration to determine the EC50.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the activation of downstream signaling pathways, such as the MAPK/ERK pathway.

Objective: To detect the phosphorylation of ERK1/2 in response to PHM-27 stimulation.

Materials:

-

Whole cells expressing the receptor of interest.

-

PHM-27.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Treat cells with PHM-27 for various time points.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.

Conclusion

PHM-27 is a pleiotropic peptide hormone with a complex signaling profile. While it exhibits low affinity for the classical VIP and PACAP receptors, its potent agonism at the human calcitonin receptor reveals a novel and potentially significant physiological role. The signaling cascades initiated by PHM-27, primarily through Gs/cAMP/PKA and Gq/PLC/PKC pathways, offer multiple points for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced pharmacology and downstream effects of PHM-27, paving the way for a deeper understanding of its function in human health and disease. Further research is warranted to elucidate the specific quantitative binding and functional parameters of PHM-27 at the VPAC and PAC1 receptors to fully appreciate its complete signaling repertoire.

References

- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calcitonin and calcitonin receptors: bone and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternative Splicing of the Pituitary Adenylate Cyclase-Activating Polypeptide Receptor PAC1: Mechanisms of Fine Tuning of Brain Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to PHM-27 Peptide: Sequence, Signaling, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that has garnered significant interest within the scientific community for its potent and selective agonism at the human calcitonin receptor (hCTr), a class B G-protein coupled receptor (GPCR). Originally identified as a novel peptide encoded by the same precursor gene as vasoactive intestinal peptide (VIP), PHM-27's distinct pharmacological profile presents opportunities for research into calcitonin receptor signaling and its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the core characteristics of PHM-27, its signaling pathways, and the experimental methodologies used for its characterization.

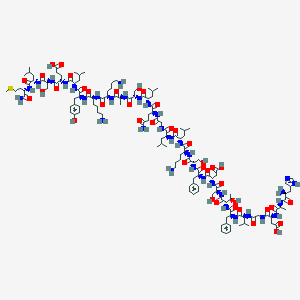

Core Data: PHM-27 Amino Acid Sequence and Physicochemical Properties

The primary structure and key physicochemical properties of human PHM-27 are fundamental to its biological activity and are summarized below.

| Property | Value | Reference |

| Amino Acid Sequence | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2 | |

| Molecular Formula | C135H214N34O40S | |

| Molecular Weight | 2985.4 g/mol |

Pharmacological Profile at the Human Calcitonin Receptor

PHM-27 has been identified as a potent and effective agonist at the human calcitonin receptor (hCTr). Its pharmacological parameters, alongside those of the endogenous ligand (human calcitonin) and a commonly used therapeutic (salmon calcitonin), are presented for comparative analysis.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| PHM-27 | Human Calcitonin Receptor | Functional (cAMP) | EC50 | 11 | [1] |

| Human Calcitonin | Human Calcitonin Receptor | Functional (cAMP) | EC50 | 6.0 | [2] |

| Human Calcitonin | Human Calcitonin Receptor | Binding | IC50 | 7.2 | [3] |

| Salmon Calcitonin | Human Calcitonin Receptor | Functional (cAMP) | EC50 | 0.06 | [4] |

| Salmon Calcitonin | Human Calcitonin Receptor | Binding | Kd | 0.00047 | [3] |

Note: EC50 and IC50/Kd values are often determined under different experimental conditions and should be compared with this in mind.

Signaling Pathways of PHM-27 at the Human Calcitonin Receptor

Upon binding to the hCTr, PHM-27 initiates a cascade of intracellular signaling events characteristic of GPCR activation. The hCTr is known to couple to multiple G-protein subtypes, primarily Gs and Gq.

Gs-Mediated Signaling Pathway:

Activation of the Gs alpha subunit by the PHM-27-bound hCTr leads to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to various cellular responses.

Gq-Mediated Signaling Pathway:

The coupling of the hCTr to the Gq alpha subunit activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates its own set of target proteins to elicit cellular responses.

β-Arrestin Recruitment:

While not yet specifically demonstrated for PHM-27, agonist binding to the hCTr, like many GPCRs, is expected to lead to receptor phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. Further research is required to elucidate the role of β-arrestin in PHM-27-mediated signaling.

Experimental Protocols

The characterization of PHM-27's interaction with the hCTr relies on a suite of established in vitro assays. The following are detailed methodologies based on the key experiments cited in the literature.

1. Competition Radioligand Binding Assay

This assay is used to determine the binding affinity of an unlabeled ligand (e.g., PHM-27) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Objective: To determine the inhibition constant (Ki) of PHM-27 for the hCTr.

-

Materials:

-

Cell membranes prepared from cells transiently or stably expressing the human calcitonin receptor.

-

Radioligand: [¹²⁵I]-salmon calcitonin.

-

Unlabeled competitor ligands: PHM-27, human calcitonin, salmon calcitonin (8-32) antagonist.

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold PBS).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add increasing concentrations of the unlabeled competitor ligand (PHM-27).

-

Add a fixed concentration of the radioligand ([¹²⁵I]-salmon calcitonin).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., unlabeled salmon calcitonin).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

2. Cyclic AMP (cAMP) Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the production of the second messenger cAMP upon receptor activation.

-

Objective: To determine the potency (EC50) and efficacy of PHM-27 in stimulating cAMP production via the hCTr.

-

Materials:

-

Whole cells expressing the human calcitonin receptor.

-

Stimulation buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Agonists: PHM-27, human calcitonin.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor assays).

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Replace the culture medium with stimulation buffer and pre-incubate.

-

Add increasing concentrations of the agonist (PHM-27).

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells (depending on the detection kit).

-

Measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.

-

Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).

-

Conclusion

PHM-27 is a valuable pharmacological tool for investigating the intricacies of the human calcitonin receptor system. Its potent agonism and selective action make it a subject of interest for both basic research into GPCR signaling and for the potential development of novel therapeutics targeting bone metabolism and other physiological processes regulated by the calcitonin receptor. The experimental protocols outlined in this guide provide a foundation for the continued exploration of PHM-27 and its role in cellular signaling. Further studies are warranted to fully delineate its binding kinetics, explore potential biased agonism through β-arrestin recruitment assays, and understand its physiological effects in vivo.

References

- 1. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. Prolonged Calcitonin Receptor Signaling by Salmon, but Not Human Calcitonin, Reveals Ligand Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

PHM-27: A Potent Agonist of the Human Calcitonin Receptor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27), an endogenous peptide derived from the prepro-vasoactive intestinal peptide (VIP) gene, has been identified as a potent and selective agonist for the human calcitonin receptor (hCTR).[1][2] The calcitonin receptor, a member of the Class B G protein-coupled receptor (GPCR) family, is a key regulator of calcium homeostasis and bone metabolism.[3] The discovery of PHM-27's activity at the hCTR provides a valuable pharmacological tool for studying calcitonin receptor function and exploring its therapeutic potential in various physiological and pathological conditions. This technical guide provides an in-depth overview of PHM-27's interaction with the calcitonin receptor, including its signaling pathways, quantitative pharmacological data, and detailed experimental methodologies.

Quantitative Pharmacology of PHM-27 and Other Calcitonin Receptor Ligands

The following tables summarize the quantitative data for PHM-27 and other key ligands at the human calcitonin receptor.

Table 1: Functional Potency of Calcitonin Receptor Agonists

| Ligand | Assay Type | Parameter | Value (nM) | Cell Line |

| PHM-27 | cAMP Accumulation | EC50 | 11 | Transiently transfected hCTR |

| Human Calcitonin | cAMP Accumulation | EC50 | Similar efficacy to PHM-27 | Transiently transfected hCTR |

| Salmon Calcitonin | cAMP Accumulation | EC50 | 0.06 | Stably transfected hCTR |

| Salmon Calcitonin | Intracellular Ca2+ Mobilization | EC50 | 0.2 (pretreatment) | Stably transfected hCTR |

Data for PHM-27 and human calcitonin are from Ma et al., 2004.[1] Data for salmon calcitonin are from Chabre et al., 1995.[4]

Table 2: Binding Affinities of Calcitonin Receptor Ligands

| Ligand | Radioligand | Parameter | Value (nM) | Receptor Source |

| Rat Amylin | 125I-Salmon Calcitonin | Ki | 2 | Rat hindlimb muscle membranes |

| Rat αCGRP | 125I-Salmon Calcitonin | Ki | 8 | Rat hindlimb muscle membranes |

| Rat βCGRP | 125I-Salmon Calcitonin | Ki | 11 | Rat hindlimb muscle membranes |

| Rat Calcitonin | 125I-Salmon Calcitonin | Ki | 64 | Rat hindlimb muscle membranes |

Signaling Pathways of the Calcitonin Receptor

Activation of the human calcitonin receptor by agonists such as PHM-27 initiates downstream signaling cascades primarily through the coupling to heterotrimeric G proteins. The canonical pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Additionally, the calcitonin receptor can couple to the Gq alpha subunit, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize PHM-27 as a calcitonin receptor agonist.

Receptor Selection and Amplification Technology (R-SAT)

R-SAT is a cell-based functional assay that harnesses agonist-induced cell proliferation as a readout for receptor activation. It is particularly useful for screening large libraries of compounds or peptides to identify novel receptor-ligand interactions.[1][6]

Experimental Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Transfection: NIH-3T3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For transfection, a library of plasmids encoding various GPCRs, including the human calcitonin receptor, is introduced into the cells using a suitable transfection reagent (e.g., FuGENE 6).

-

Plating and Ligand Addition: Following transfection, cells are plated at a low density in multi-well plates. The peptide library, including PHM-27, is then added to the wells.

-

Incubation and Selection: The cells are incubated for 5-7 days. During this period, cells expressing a receptor that is activated by a ligand in the well will undergo proliferation, forming distinct foci of high cell density.

-

Quantification and Analysis: Cell proliferation is quantified by staining with a dye such as crystal violet and measuring the optical density. The identity of the receptor responsible for the proliferative signal is then determined, confirming the interaction between the ligand and the receptor.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity of an unlabeled ligand (e.g., PHM-27) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation: Human Embryonic Kidney (HEK-293) cells are transiently transfected with a plasmid encoding the human calcitonin receptor. After 48 hours, the cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of 125I-salmon calcitonin and varying concentrations of the unlabeled competitor ligand (PHM-27, human calcitonin, etc.). The incubation is typically carried out at room temperature for 1-2 hours to reach equilibrium.

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed several times with ice-cold buffer to minimize non-specific binding.

-

Counting and Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP upon binding to a Gs-coupled receptor.

Detailed Methodology:

-

Cell Culture and Plating: HEK-293 cells transiently expressing the hCTR are seeded into 96-well plates and grown to near confluency.

-

Pre-incubation: Prior to the assay, the cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. The cells are pre-incubated for a short period.

-

Agonist Stimulation: Various concentrations of the agonist (e.g., PHM-27) are added to the wells, and the plates are incubated at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: The stimulation is terminated by lysing the cells. The intracellular cAMP concentration is then measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen technology.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax) can be determined.

Conclusion

PHM-27 is a valuable pharmacological tool for investigating the human calcitonin receptor. Its potent and selective agonist activity, primarily mediated through the Gs-cAMP signaling pathway, makes it a useful probe for dissecting the physiological and pathological roles of the hCTR. The experimental protocols detailed in this guide provide a framework for researchers to further characterize the interaction of PHM-27 and other ligands with the calcitonin receptor, facilitating future drug discovery and development efforts targeting this important GPCR.

References

- 1. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salmon calcitonin binding and stimulation of cyclic AMP generation in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complete nucleotide sequence of human vasoactive intestinal peptide/PHM-27 gene and its inducible promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Peptide Histidine Methionine (PHM-27) in the Human Brain: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the neuropeptide PHM-27, detailing its molecular biology, expression, receptor interactions, signaling pathways, and physiological functions within the human central nervous system. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key processes to support further research and therapeutic development.

Introduction to PHM-27

Peptide Histidine Methionine (PHM-27) is a 27-amino acid neuropeptide that functions as a neurotransmitter or neuromodulator in the human brain. It is the human ortholog of the porcine peptide histidine isoleucine (PHI-27) and belongs to the glucagon-secretin superfamily of peptides. PHM-27 is notable for its co-synthesis and structural similarity to Vasoactive Intestinal Peptide (VIP), suggesting a coordinated or complementary role in neuronal signaling.[1][2] Its presence in key brain regions and its interaction with multiple G protein-coupled receptors (GPCRs) indicate its involvement in a range of physiological processes, from cerebrovascular regulation to synaptic transmission.

Molecular Biology and Expression of PHM-27

Genetic Origin and Synthesis

PHM-27 and VIP are encoded by the same gene, the prepro-VIP gene.[1][3] This gene is composed of seven exons, with the coding sequences for PHM-27 and VIP located on two separate, adjacent exons.[1][3] The primary transcript is processed to yield a common precursor protein, from which both peptides are cleaved post-translationally. This co-synthesis implies a potential for co-release and synergistic or differential actions at their respective receptors.

Distribution in the Human Brain

Quantitative Data on PHM-27 Activity

The following tables summarize the available quantitative data regarding the biological activity of PHM-27.

Table 1: Receptor Binding and Functional Potency of PHM-27

| Parameter | Receptor | Value | Cell/Tissue System | Reference |

| Potency (EC₅₀) | Human Calcitonin Receptor (hCTr) | 11 nM | Cultured cells | [7] |

Table 2: Relative Vasorelaxant Potency of PHM-27 in Human Cerebral Arteries

| Peptide | Relative Potency Order | Experimental Condition | Reference |

| PHM-27 | human CGRP > SP > VIP > NKA > PHM-27 | Vessels precontracted by prostaglandin F2 alpha | [8] |

(Abbreviations: CGRP, Calcitonin Gene-Related Peptide; SP, Substance P; VIP, Vasoactive Intestinal Peptide; NKA, Neurokinin A)

Receptor Interactions and Signaling Pathways

PHM-27 exerts its physiological effects by binding to and activating specific GPCRs on the surface of neuronal and vascular cells.

Primary Receptor Targets

-

Human Calcitonin Receptor (hCTr): PHM-27 is a potent agonist at the hCTr, demonstrating an efficacy similar to that of human calcitonin itself.[7] This interaction is significant as it links PHM-27 to the broader calcitonin family of receptors and their downstream effects.

-

VPAC Receptors (VPAC1 and VPAC2): Given its structural homology and co-synthesis with VIP, PHM-27 also interacts with VIP receptors, VPAC1 and VPAC2, although generally with lower affinity than VIP.[9] These interactions are crucial for its role in tissues where these receptors are prominently expressed.

Downstream Signaling Cascades

The activation of these GPCRs by PHM-27 primarily initiates a canonical signaling cascade involving the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

-

G Protein Coupling: Upon PHM-27 binding, the receptor (e.g., hCTr or VPAC1/2) undergoes a conformational change, leading to the activation of a heterotrimeric G protein. The calcitonin receptor-like receptor (CLR), a component of related receptor systems, has been shown to couple to Gαs, Gαi, and Gαq/11 proteins.[10][11] For PHM-27, the primary coupling is through the stimulatory G protein, Gαs .

-

Adenylyl Cyclase Activation: The activated α-subunit of Gαs binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates a multitude of downstream target proteins, including ion channels, transcription factors (like CREB), and enzymes, leading to the ultimate physiological response, such as neuronal excitation, gene expression changes, or smooth muscle relaxation.[7]

Physiological Roles and Therapeutic Potential

Cerebrovascular Regulation

PHM-27 contributes to the regulation of cerebral blood flow through its potent vasodilatory effects on cerebral arteries.[8] This action is critical for matching blood supply to the metabolic demands of active brain regions. While less potent than other neuropeptides like CGRP, its presence in perivascular nerves suggests a direct role in neurovascular coupling.

Neuromodulation in Key Brain Circuits

As a neuropeptide expressed in the hippocampus, cortex, and hypothalamus, PHM-27 is positioned to modulate complex brain functions.[1] In the hippocampus, it may influence synaptic plasticity, learning, and memory. Its presence in the hypothalamus suggests a role in regulating neuroendocrine functions and homeostasis.

Potential Role in Neuroinflammation

While direct evidence for PHM-27 in neuroinflammation is still emerging, related peptides such as VIP and PACAP have been shown to modulate the activity of microglia and astrocytes.[12][13] VIP, for instance, can suppress the production of pro-inflammatory cytokines from activated microglia and stimulate the release of neuroprotective factors from astrocytes.[12][13] Given its interaction with shared receptors, it is plausible that PHM-27 also participates in the complex interplay between the nervous and immune systems in the brain, representing a potential target for neuroinflammatory disorders.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of PHM-27. The following sections provide structured protocols for key assays.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of PHM-27 for its receptors, such as the human calcitonin receptor (hCTr).

Objective: To measure the displacement of a radiolabeled ligand from the receptor by unlabeled PHM-27.

Materials:

-

Cell Membranes: Prepared from cells recombinantly expressing the receptor of interest (e.g., HEK293-hCTr cells).

-

Radioligand: e.g., [¹²⁵I]-Calcitonin.

-

Competitor Ligand: Unlabeled PHM-27.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Instrumentation: 96-well plates, filtration apparatus, gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and pellet membranes via centrifugation. Resuspend the final pellet in binding buffer and determine protein concentration.

-

Assay Setup: In a 96-well plate, add in order:

-

Binding Buffer.

-

A serial dilution of unlabeled PHM-27 (or other competing ligands).

-

A fixed concentration of radioligand (typically at or below its Kd).

-

Cell membrane preparation (e.g., 20-50 µg protein/well).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of PHM-27. Fit the data to a one-site competition model to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol: cAMP Accumulation Assay

This protocol measures the functional response (cAMP production) of cells to PHM-27 stimulation.

Objective: To quantify the increase in intracellular cAMP levels following receptor activation by PHM-27.

Materials:

-

Cells: Cultured neuronal cells or cells recombinantly expressing the receptor of interest.

-

Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Agonist: PHM-27.

-

Lysis Buffer: Provided with the cAMP detection kit.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen-based kit.

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well plate and culture until they reach the desired confluency.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with Stimulation Buffer (containing IBMX) for 15-30 minutes at 37°C.

-

Stimulation: Add a serial dilution of PHM-27 to the wells. Include a positive control (e.g., Forskolin) and a vehicle control.

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis: Terminate the stimulation by adding Lysis Buffer to each well.

-

Detection: Perform the cAMP measurement according to the manufacturer's instructions for the specific detection kit. This typically involves adding detection reagents and incubating for a set time.

-

Measurement: Read the plate on a compatible plate reader.

-

Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of PHM-27 and fit to a dose-response curve to determine the EC₅₀ and Emax.

References

- 1. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A region‐resolved proteomic map of the human brain enabled by high‐throughput proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Multiregional Proteomic Survey of the Postnatal Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global quantitative analysis of the human brain proteome in Alzheimer’s and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Effect of substance P on cytokine production by human astrocytic cells and blood mononuclear cells: characterization of novel tachykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemokines released from astroglia by vasoactive intestinal peptide. Mechanism of neuroprotection from HIV envelope protein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Insulinotropic Action of PHM-27: A Technical Guide to its Mechanism in Pancreatic β-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27), the human ortholog of Peptide Histidine Isoleucine-27 (PHI-27), is a member of the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of peptides. These peptides play crucial roles in various physiological processes, including the regulation of insulin secretion from pancreatic β-cells. This technical guide provides an in-depth overview of the mechanism of action of PHM-27 in stimulating insulin secretion, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.

Note on Data: Direct quantitative data for PHM-27's effect on insulin secretion is limited in publicly available literature. Therefore, where specific data for PHM-27 is unavailable, data from the closely related and functionally analogous peptide, PACAP-27, is used as a proxy to illustrate the expected quantitative effects. This is explicitly noted in the relevant sections.

Mechanism of Action of PHM-27 in Insulin Secretion

The primary mechanism by which PHM-27 potentiates glucose-stimulated insulin secretion (GSIS) involves its interaction with specific G protein-coupled receptors (GPCRs) on the surface of pancreatic β-cells. This initiates a cascade of intracellular signaling events that augment the exocytosis of insulin-containing granules.

Receptor Binding and G Protein Activation

PHM-27, like other members of the VIP/PACAP family, is known to bind to PAC1 and VPAC2 receptors, which are expressed on pancreatic β-cells.[1][2] These receptors are coupled to the stimulatory G protein, Gαs.[3] Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer and the exchange of GDP for GTP on the Gαs subunit.

Adenylyl Cyclase Activation and cAMP Production

The activated Gαs subunit stimulates membrane-bound adenylyl cyclase (AC) enzymes.[4] Pancreatic β-cells express several isoforms of adenylyl cyclase, with types V, VI, and VIII being particularly important.[4][5] Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in the intracellular concentration of this second messenger.[6]

Downstream cAMP Signaling: PKA and Epac2 Pathways

The elevation of intracellular cAMP activates two main downstream effector pathways that act synergistically to potentiate insulin secretion: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway, specifically Epac2 in pancreatic β-cells.[7][8]

-

Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA then phosphorylate various intracellular targets involved in insulin exocytosis.

-

Exchange protein directly activated by cAMP (Epac2) Pathway: cAMP can also directly bind to and activate Epac2, a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. The Epac2 pathway is considered a PKA-independent mechanism of cAMP action.[9]

Modulation of Ion Channel Activity and Calcium Influx

The activation of PKA and Epac2 leads to the modulation of ion channel activity, which is a critical step in stimulus-secretion coupling in β-cells. While the initial glucose-stimulated depolarization is primarily driven by the closure of ATP-sensitive potassium (KATP) channels, the cAMP-mediated pathways enhance this process and the subsequent influx of calcium (Ca2+).[10]

-

Inhibition of K+ Channels: PKA-mediated phosphorylation can lead to the inhibition of voltage-gated potassium (Kv) channels, which contributes to prolonging the depolarization of the cell membrane.[10]

-

Activation of Ca2+ Channels: Both PKA and Epac2 pathways can lead to the potentiation of L-type voltage-gated Ca2+ channel activity, resulting in an increased influx of extracellular Ca2+.[10] Furthermore, PKA can phosphorylate ryanodine receptors on the endoplasmic reticulum, leading to Ca2+-induced Ca2+ release (CICR), further elevating cytosolic Ca2+ levels.[1][11]

Potentiation of Insulin Granule Exocytosis

The rise in intracellular Ca2+ is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane. The PKA and Epac2 pathways also directly target components of the exocytotic machinery, independent of their effects on Ca2+ levels, to enhance the efficiency of insulin granule docking, priming, and fusion.

Signaling Pathway Diagram

PHM-27 Signaling Pathway in Pancreatic β-Cells.

Quantitative Data on Insulinotropic Effects

As previously mentioned, specific dose-response data for PHM-27 is scarce. The following tables summarize representative quantitative data for the closely related peptide, PACAP-27, to illustrate the expected potency and efficacy.

Table 1: Potency of PACAP-27 in Stimulating Insulin Secretion

| Parameter | Value | Cell Type/System | Reference |

| EC50 | ~0.1 nM | T84 colonocyte cell line (cAMP production) | [12] |

| Effective Dose | 3 pmol/kg/min (infusion) | Human subjects (in vivo) |

Table 2: Comparison of Insulin Secretion in Response to PACAP-27 and Glucose

| Condition | Peak Insulin (pmol/L) | System | Reference |

| Saline + Glucose Bolus | 559 ± 164 | Human subjects (in vivo) | |

| PACAP-27 Infusion + Glucose Bolus | 797 ± 232 | Human subjects (in vivo) |

Experimental Protocols

Pancreatic Islet Isolation (Mouse)

This protocol describes a common method for isolating pancreatic islets from mice for in vitro studies.

Materials:

-

Collagenase P solution (e.g., Roche)

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Ficoll-Paque or similar density gradient medium

-

Surgical instruments (scissors, forceps)

-

Syringes and needles

Procedure:

-

Euthanize the mouse according to approved institutional protocols.

-

Expose the abdominal cavity and locate the pancreas.

-

Cannulate the common bile duct and clamp it at the ampulla of Vater.

-

Perfuse the pancreas with cold collagenase solution via the bile duct until it is fully distended.

-

Excise the inflated pancreas and transfer it to a conical tube containing more collagenase solution.

-

Incubate the pancreas at 37°C in a water bath for a specified time (typically 10-15 minutes) to digest the exocrine tissue.

-

Stop the digestion by adding cold HBSS.

-

Mechanically disrupt the digested tissue by gentle shaking or pipetting.

-

Wash and filter the tissue suspension through a mesh to remove undigested fragments.

-

Purify the islets from the acinar and other cells using a density gradient centrifugation (e.g., with Ficoll).

-

Collect the islet-rich layer from the interface.

-

Wash the isolated islets with HBSS or culture medium.

-

Hand-pick clean islets under a stereomicroscope for experiments.

-

Culture the islets in RPMI-1640 medium at 37°C and 5% CO2.

Dynamic Insulin Secretion Assay (Perifusion)

This protocol allows for the measurement of the dynamics of insulin secretion from isolated islets in response to various secretagogues.

Materials:

-

Perifusion system (e.g., Biorep) with chambers for islets

-

Krebs-Ringer Bicarbonate buffer (KRB) with varying glucose concentrations

-

PHM-27 or other test compounds

-

Bovine Serum Albumin (BSA)

-

Fraction collector

-

Insulin ELISA kit

Procedure:

-

Prepare KRB solutions with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations, supplemented with BSA.

-

Load a specified number of isolated islets (e.g., 100) into each perifusion chamber.

-

Equilibrate the islets by perifusing with low-glucose KRB for a set period (e.g., 30-60 minutes) at a constant flow rate (e.g., 100 µL/min).

-

Switch the perifusion solution to high-glucose KRB to establish a baseline of glucose-stimulated insulin secretion.

-

Introduce PHM-27 at the desired concentration(s) in the high-glucose KRB.

-

Collect the perifusate in fractions at regular intervals (e.g., every 1-5 minutes) using a fraction collector.

-

At the end of the experiment, store the collected fractions at -20°C until insulin measurement.

-

Measure the insulin concentration in each fraction using an insulin ELISA kit.

-

Plot the insulin secretion rate over time to visualize the dynamic response.

Experimental Workflow for Perifusion Assay.

Measurement of Intracellular cAMP Levels

This protocol describes a common method for measuring changes in intracellular cAMP levels in response to stimulation.

Materials:

-

Isolated pancreatic islets

-

KRB buffer with different glucose and test compound concentrations

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Lysis buffer

-

cAMP immunoassay kit (e.g., ELISA or TR-FRET based)

-

Plate reader

Procedure:

-

Pre-incubate isolated islets in low-glucose KRB.

-

Incubate batches of islets in KRB containing the desired glucose concentration, with or without PHM-27 and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

After the incubation period, lyse the islets to release intracellular contents.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.

-

Normalize the cAMP levels to the total protein content or DNA content of the islet samples.

Electrophysiological Recording (Patch-Clamp)

This protocol provides a general overview of the whole-cell patch-clamp technique to measure ion channel activity and membrane potential in single β-cells.[8]

Materials:

-

Isolated pancreatic islets or dispersed β-cells

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system

-

Glass micropipettes

-

Extracellular and intracellular (pipette) solutions

-

Perfusion system to change the extracellular solution

Procedure:

-

Prepare dispersed β-cells from isolated islets or use intact islets.

-

Place the cells/islets in a recording chamber on the stage of an inverted microscope.

-

Fill a glass micropipette with the intracellular solution and mount it on the micromanipulator.

-

Under microscopic guidance, carefully approach a single β-cell with the micropipette.

-

Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

In voltage-clamp mode, apply voltage steps to measure ionic currents through different channels.

-

In current-clamp mode, record the cell's membrane potential and action potentials.

-

Perfuse the cell with a solution containing PHM-27 to observe its effects on ion channel currents and membrane potential.

Conclusion

PHM-27 enhances glucose-stimulated insulin secretion through a well-defined signaling pathway initiated by its binding to PAC1 and VPAC2 receptors on pancreatic β-cells. This leads to the activation of the Gαs-adenylyl cyclase-cAMP cascade, which in turn engages the PKA and Epac2 pathways. These downstream effectors modulate ion channel activity, increase intracellular calcium concentrations, and prime the exocytotic machinery, all of which contribute to the potentiation of insulin release. While direct quantitative data for PHM-27 remains an area for further investigation, the established mechanism of action for the VIP/PACAP family of peptides provides a robust framework for understanding its insulinotropic effects. The experimental protocols detailed herein are fundamental tools for the continued exploration of the therapeutic potential of PHM-27 and related peptides in the context of diabetes and metabolic disorders.

References

- 1. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. JCI Insight - β Cell tone is defined by proglucagon peptides through cAMP signaling [insight.jci.org]

- 4. The gastrointestinal stimulus to insulin release: I. Secretin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Increase in cAMP levels in beta-cell line potentiates insulin secretion without altering cytosolic free-calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Voltage-gated and resting membrane currents recorded from B-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GLP-1 stimulates insulin secretion by PKC-dependent TRPM4 and TRPM5 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PACAP stimulates insulin secretion by PAC1 receptor and ion channels in β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pituitary adenylate cyclase-activating polypeptide stimulates secretion in T84 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pituitary adenylate cyclase-activating polypeptide stimulates insulin and glucagon secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PHM-27 Expression in Gastrointestinal Tissues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Peptide Histidine Methionine-27 (PHM-27) expression, signaling, and detection methodologies within the gastrointestinal (GI) tract. It is designed to serve as a technical resource, offering detailed protocols and quantitative data to support research and development in gastroenterology and pharmacology.

Introduction to PHM-27

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that belongs to the glucagon/secretin superfamily. In humans, PHM-27 and the well-known Vasoactive Intestinal Peptide (VIP) are encoded by the same precursor gene, prepro-VIP, on two adjacent exons.[1][2] This co-encoding leads to their co-localization and co-secretion from the same neural structures.[3] The porcine equivalent of PHM-27 is Peptide Histidine Isoleucine (PHI), which shares a high degree of sequence homology.[4]

Functionally, PHM-27 and VIP are closely related and share biological activities by acting on the same receptors.[5] Within the gastrointestinal system, these peptides are crucial neuropeptides that regulate a wide array of physiological processes, including intestinal secretion, smooth muscle motility, and blood flow.[6][7]

Expression and Distribution of PHM-27 in the GI Tract

PHM-27, along with VIP, is widely distributed throughout the gastrointestinal tract. The expression of the PHM/VIP mRNA is confined to neurons within the enteric nervous system, specifically in the submucosal and myenteric plexuses.[8][9]

2.1 Tissue Distribution

Immunoreactivity for PHM/PHI and VIP has been detected along the entire length of the intestine.[4] Studies in porcine models show that the highest concentrations of both peptides are found in the colon. While the molar concentrations of PHM/PHI and VIP are approximately equal in most parts of the intestine, the stomach is a notable exception. In the stomach, a larger molecular form of PHM/PHI-like immunoreactivity is the predominant form, suggesting differential post-translational processing of the common precursor in this organ.[4]

2.2 Quantitative Data on PHM-27 Expression

The following table summarizes quantitative data on PHM/PHI concentrations in various gastrointestinal tissues, compiled from studies utilizing radioimmunoassay (RIA). It is important to note the variations based on species and pathological condition.

| Peptide | GI Location | Tissue Layer | Condition | Concentration (pmol/g wet weight) | Species | Reference |

| PHI | Colon | Mucosa-Submucosa | Normal | ~350 | Porcine | [4] |

| PHI | Colon | Muscularis Externa | Normal | ~250 | Porcine | [4] |

| PHI | Stomach | Mucosa-Submucosa | Normal | ~50 | Porcine | [4] |

| PHM | Colon | Mucosa-Submucosa | Normal | ~150-200 | Human | [3] |

| PHM | Colon | Mucosa-Submucosa | Ulcerative Colitis | Significantly Decreased | Human | [3] |

| PHM | Colon | Mucosa-Submucosa | Crohn's Colitis | Significantly Decreased | Human | [3] |

Table 1: Quantitative Concentration of PHM/PHI in Gastrointestinal Tissues.

PHM-27 Signaling Pathways

PHM-27 exerts its biological effects by binding to Class II G protein-coupled receptors (GPCRs). It shares high affinity with VIP for the VPAC1 and VPAC2 receptors, while Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is the highest affinity ligand for the PAC1 receptor.[5][10]

The primary signaling cascade initiated by PHM-27/VIP binding to VPAC1 and VPAC2 receptors involves the activation of the Gαs subunit.[5] This stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[5][7] These receptors can also couple to Gαq/11, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium (Ca2+) and activating Protein Kinase C (PKC).[5] These pathways collectively mediate the downstream physiological effects, such as smooth muscle relaxation and electrolyte secretion.[11][12]

Experimental Protocols for PHM-27 Analysis

Accurate detection and quantification of PHM-27 in tissues are critical for research. The following sections detail the core methodologies employed.

4.1 Radioimmunoassay (RIA) for Peptide Quantification

RIA is a highly sensitive technique used to measure the concentration of antigens, such as PHM-27. The method is based on competitive binding between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.

Detailed Protocol:

-

Tissue Extraction: Fresh or frozen GI tissue specimens are dissected into layers (e.g., mucosal-submucosal and muscularis externa).[3] Tissues are then homogenized in an acidic extraction buffer (e.g., 1M acetic acid) to solubilize peptides and precipitate larger proteins.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant containing the peptide extract is collected and may be lyophilized and reconstituted in assay buffer.

-

Assay Setup: A standard curve is prepared using known concentrations of synthetic PHM-27.

-

Competitive Binding: A constant, limited amount of a specific primary antibody against PHM-27 is added to tubes containing either the standards or the tissue extracts. A known quantity of radiolabeled PHM-27 (e.g., ¹²⁵I-PHM-27) is then added to all tubes.

-

Incubation: The mixture is incubated (e.g., 24-48 hours at 4°C) to allow competitive binding to reach equilibrium.

-

Separation: A secondary antibody or other precipitating agent is added to separate the antibody-bound antigen from the free (unbound) antigen. This complex is pelleted by centrifugation.

-

Counting: The radioactivity of the pellet (bound fraction) is measured using a gamma counter.

-

Calculation: The concentration of PHM-27 in the tissue samples is determined by comparing the level of radioactivity with the standard curve. A lower radioactive count indicates a higher concentration of unlabeled PHM-27 in the sample.

4.2 Immunohistochemistry (IHC) for Protein Localization

IHC is used to visualize the specific location of PHM-27 protein within the tissue architecture, confirming its presence in enteric neurons.

Detailed Protocol:

-

Tissue Preparation: Human or animal GI tissue is fixed in 10% formalin and embedded in paraffin wax. 5µm sections are cut using a microtome and mounted on charged slides.[13]

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.[14]

-

Antigen Retrieval: To unmask the antigenic epitope, slides are subjected to heat-induced antigen retrieval, often using a buffer like Tris-EDTA at pH 9.0 for 10-20 minutes.[13]

-

Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with normal serum from the species in which the secondary antibody was raised.

-

Primary Antibody: Sections are incubated with a specific primary antibody targeting PHM-27 at an optimized dilution (e.g., 1:200) for a set time (e.g., 1 hour at room temperature or overnight at 4°C).

-

Secondary Antibody and Detection: After washing, sections are incubated with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). A chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), is then applied, which produces a colored precipitate at the antigen site.[13]

-

Counterstaining: To visualize tissue morphology, sections are counterstained with a nuclear stain like hematoxylin.

-

Dehydration and Mounting: The sections are dehydrated through a graded ethanol series and xylene, and a coverslip is mounted using a permanent mounting medium.

-

Analysis: Slides are examined under a light microscope to identify the specific cells and structures expressing PHM-27.

4.3 In Situ Hybridization (ISH) for mRNA Detection

ISH allows for the localization of specific PHM/VIP mRNA sequences within intact cells of a tissue section, confirming which cells are actively transcribing the gene.[8]

Detailed Protocol:

-

Probe Preparation: A labeled nucleic acid probe (cRNA or cDNA) complementary to the target PHM/VIP mRNA is synthesized. The label can be a radioisotope or a non-radioactive hapten like digoxigenin (DIG).

-

Tissue Preparation: Fixed tissue sections (paraffin or cryosections) are mounted on slides.

-

Permeabilization: Sections are treated with a protease (e.g., Proteinase K) to allow the probe to access the intracellular mRNA.

-

Hybridization: The labeled probe is applied to the tissue section in a hybridization buffer and incubated at a specific temperature (e.g., 42-65°C) for several hours to overnight, allowing the probe to anneal to the target mRNA.

-

Stringency Washes: A series of washes with increasing stringency (higher temperature, lower salt concentration) are performed to remove any non-specifically bound probe.[8]

-

Detection (for non-radioactive probes): The section is incubated with an antibody conjugated to an enzyme (e.g., anti-DIG-Alkaline Phosphatase). A chromogenic substrate (e.g., NBT/BCIP) is then added, which precipitates as a colored product at the site of hybridization.

-

Analysis: The tissue is visualized under a microscope to identify the cells containing the PHM/VIP mRNA signal. This method has been used to confirm that neurons are the exclusive site of PHM/VIP gene expression in the human GI tract.[8]

References

- 1. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decreased colonic peptide histidine-methionine in idiopathic inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular forms of peptide histidine isoleucine-like immunoreactivity in the gastrointestinal tract. Nonequimolar levels of peptide histidine isoleucine and vasoactive intestinal peptide in the stomach explained by the presence of a big peptide histidine isoleucine-like molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biological relevance of pituitary adenylate cyclase-activating polypeptide (PACAP) in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]

- 8. Location of PHM/VIP mRNA in human gastrointestinal tract detected by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PACAP intraperitoneal treatment suppresses appetite and food intake via PAC1 receptor in mice by inhibiting ghrelin and increasing GLP-1 and leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Physiological and Pathological Processes within the Gastrointestinal Tract: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of protocols for immunohistochemical assessment of enteric nervous system in formalin fixed human tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to characterize mouse intestinal epithelial cell lineage using Opal multiplex immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling PHM-27: A Comprehensive Technical Guide to its Nomenclature, Receptor Interaction, and Signaling

For Immediate Release

This technical guide provides an in-depth analysis of the human peptide PHM-27, intended for researchers, scientists, and professionals in drug development. This document elucidates the peptide's nomenclature, details the experimental methodologies used for its characterization, and presents a visual representation of its primary signaling pathway.

Nomenclature and Alternative Designations of Human PHM-27

The human peptide PHM-27, a 27-amino acid peptide, is a product of the Vasoactive Intestinal Peptide (VIP) gene.[1][2] Its official gene symbol, as designated by the HUGO Gene Nomenclature Committee (HGNC), is VIP.[1][3] The peptide is also commonly referred to by several alternative names and synonyms in scientific literature.

| Category | Name/Synonym |

| Full Name | Peptide Histidine Methionine 27 |

| Abbreviation | PHM-27 |

| Gene Symbol | VIP[1][3] |

| Alias | PHM27[3][4] |

| Synonyms | Human PHI 27, Peptide Histidine Isoleucine (PHI) (Human)[5] |

| Precursor Protein | Prepro-VIP[4] |

PHM-27 is the human analog of the porcine peptide PHI-27 (Peptide Histidine Isoleucine) and is generated through the post-translational processing of the prepro-VIP protein.[4][6]

Experimental Protocols for Characterization of PHM-27

The identification of PHM-27 as a bioactive peptide and the characterization of its receptor interactions have been achieved through a series of key experimental methodologies.

Receptor Selection and Amplification Technology (R-SAT)

A cell-based functional assay, Receptor Selection and Amplification Technology (R-SAT), was instrumental in identifying the primary receptor for PHM-27.[7][8] This high-throughput screening method utilizes engineered cell lines that express a library of G-protein coupled receptors (GPCRs). The fundamental principle of R-SAT is that agonist binding to a specific receptor initiates a signaling cascade that promotes cell growth and survival. Consequently, cells expressing the cognate receptor for the ligand of interest will proliferate, allowing for their selection and identification.[9] In the case of PHM-27, a library of peptides was screened against cells expressing various human GPCRs, which led to the discovery of its potent agonistic activity at the human calcitonin receptor (hCTr).[7]

Cyclic AMP (cAMP) Functional Assay

To validate the findings from the R-SAT screen and to quantify the functional potency of PHM-27, cyclic AMP (cAMP) assays are employed.[7] As the calcitonin receptor is a Gs-coupled GPCR, its activation by an agonist like PHM-27 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[10]

Generalized Protocol:

-

Cell Culture: Cells stably or transiently expressing the human calcitonin receptor are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of PHM-27 or a reference agonist (e.g., calcitonin).

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA) or a bioluminescent reporter assay (e.g., cAMP-Glo™ Assay).[11][12][13] In these assays, the signal generated is inversely proportional to the amount of cAMP present in the sample.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.

Competition Binding Assay

Competition binding assays are performed to determine the binding affinity of PHM-27 to the human calcitonin receptor and to confirm that it binds to the same site as the native ligand, calcitonin.[7]

Generalized Protocol:

-

Membrane Preparation: Cell membranes expressing the human calcitonin receptor are prepared from cultured cells.

-

Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-calcitonin).

-

Competitor Addition: Increasing concentrations of unlabeled PHM-27 or a reference competitor (e.g., unlabeled calcitonin) are added to the incubation mixture.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand, typically by filtration.

-

Quantification of Radioactivity: The amount of radioactivity bound to the membranes is measured using a gamma counter.

-